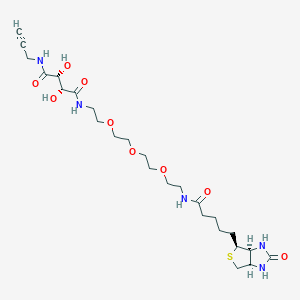
Diol Biotin-PEG3-Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diol Biotin-PEG3-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media. Diol allows efficient release of captured biotinylated molecules from streptavidin using sodium periodate (NaIO4).
Scientific Research Applications
Enzyme Immobilization and Catalytic Activity
- Diol Biotin-PEG3-Alkyne has been used in the functionalization of alkyne-PNIPAAm brushes for enzyme immobilization. This method enhances enzyme activities through improved accessibility and reaction kinetics, offering potential applications in bioactive surface creation and enzymatic reactions (Rosenthal et al., 2018).
Encapsulated Hydrogels in Enzyme Cascade Reactions
- In studies involving electron beam lithography, Diol Biotin-PEG3-Alkyne has been applied for preparing protein-immobilized hydrogels. These hydrogels are used in enzyme cascade reactions, demonstrating the compound's utility in creating complex biochemical reaction environments (Mancini et al., 2016).
Self-Assembly and Bioactivity in Triblock Copolymers
- Diol Biotin-PEG3-Alkyne contributes to the synthesis of triblock copolymers, which can self-assemble into micelles in aqueous solutions. These micelles, with their biotin moieties, have been studied for their interaction with avidin and potential applications in bioactivity and drug delivery systems (Jin et al., 2011).
Drug Delivery and Nanoparticle Fabrication
- The compound has been used in the synthesis of diblock and multiblock copolymers for drug delivery applications. Its role in creating nanoparticles with targeting properties shows promise in nanomedicine, particularly for diseases requiring specific drug delivery mechanisms (Ben-Shabat et al., 2006).
Stabilization of Membrane Proteins
- Biotin-functionalized polymers, including Diol Biotin-PEG3-Alkyne, have been synthesized for stabilizing membrane proteins. These polymers have been used to immobilize membrane proteins for innovative ligand screening assays, which is critical in drug discovery and receptor analysis (Bosco et al., 2020).
Functionalization for Biomedical Applications
- The compound aids in the synthesis of α-biotinylated polymers for diverse biomedical applications, including fluorescent labeling and covalent coupling to biomolecules. This versatility makes it valuable in various areas of biomedical research and diagnostics (Birnbaum & Kuckling, 2012).
Proteomics and Cleavable Linkers
- In proteomics, Diol Biotin-PEG3-Alkyne serves as a component of cleavable linkers for isolating and purifying protein targets. This application is crucial for mass spectrometry-based identification in chemical proteomics (Yang et al., 2012).
Biofunctional Polymer Coating
- The compound plays a role in biofunctional coating of nanoparticles, particularly in the preparation of gold nanoparticles for nanomedicines. Its application in click chemistry is significant for creating responsive polymer shells in biosensors (Pereira et al., 2020).
properties
Product Name |
Diol Biotin-PEG3-Alkyne |
|---|---|
Molecular Formula |
C25H41N5O9S |
Molecular Weight |
587.69 |
IUPAC Name |
(2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-2,3-dihydroxy-N'-prop-2-ynylbutanediamide |
InChI |
InChI=1S/C25H41N5O9S/c1-2-7-27-23(34)21(32)22(33)24(35)28-9-11-38-13-15-39-14-12-37-10-8-26-19(31)6-4-3-5-18-20-17(16-40-18)29-25(36)30-20/h1,17-18,20-22,32-33H,3-16H2,(H,26,31)(H,27,34)(H,28,35)(H2,29,30,36)/t17-,18-,20-,21+,22+/m0/s1 |
InChI Key |
XECRQAAHCSAXNE-BGJPATFMSA-N |
SMILES |
C#CCNC(=O)C(C(C(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Diol Biotin-PEG3-alkyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



